3-Chloro-3',4'-dimethoxybenzophenone
Description
Contextualization of 3-Chloro-3',4'-dimethoxybenzophenone within Contemporary Chemical Research
This compound, a molecule featuring both halogen and methoxy (B1213986) substituents, serves as a key intermediate in the synthesis of more complex molecules. Its primary and most well-documented role is in the production of the agricultural fungicide, dimethomorph. lookchem.comchemicalbook.com This application underscores the importance of this benzophenone (B1666685) derivative in the agrochemical industry, contributing to the development of solutions for crop protection. The presence of a chlorine atom and two methoxy groups on the benzophenone framework provides specific reactivity and structural characteristics that are exploited in its synthetic applications. lookchem.com
Academic Significance of Halogenated and Methoxylated Benzophenone Architectures
The benzophenone scaffold is a ubiquitous structure found in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scbt.com The introduction of halogen atoms, such as chlorine, into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties like lipophilicity and metabolic stability. chemicalbook.com Halogenation can also facilitate target binding through mechanisms like halogen bonding. chemicalbook.com
Similarly, methoxy groups are prevalent in many biologically active compounds and can influence a molecule's solubility, electronic properties, and ability to participate in hydrogen bonding. chemicalbook.com The combination of both halogen and methoxy groups on a benzophenone core, as seen in this compound, creates a chemical architecture with potential for a diverse range of biological activities. Research into chlorinated benzophenone derivatives has revealed their potential as antibacterial and cytotoxic agents. nih.gov Furthermore, computational and biological studies have highlighted that the presence of chloro and methoxy groups on benzophenone derivatives can be key contributors to their antileishmanial activity. chemicalbook.com
Chemical Identity and Properties
A clear understanding of a compound's fundamental properties is essential for its application in research and synthesis.
Chemical Structure and Identifiers
The structure of this compound consists of a benzophenone core where one phenyl ring is substituted with a chlorine atom at the 3-position, and the other phenyl ring is substituted with two methoxy groups at the 3' and 4' positions.
| Identifier | Value |
| IUPAC Name | (3-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
| CAS Number | 116412-84-1 scbt.comchemicalbook.comchemicalbook.combldpharm.com |
| Molecular Formula | C₁₅H₁₃ClO₃ scbt.com |
| Molecular Weight | 276.71 g/mol scbt.com |
| Synonyms | Methanone, (3-chlorophenyl)(3,4-dimethoxyphenyl)- chemicalbook.com |
Physicochemical Properties
Based on available data for the closely related isomer, 4-Chloro-3',4'-dimethoxybenzophenone, the following properties can be predicted, though experimental verification for the 3-chloro isomer is limited.
| Property | Predicted/Reported Value |
| Melting Point | 111-112 °C (for the 4-chloro isomer) lookchem.com |
| Boiling Point | 414.5 °C at 760 mmHg (predicted for the 4-chloro isomer) lookchem.com |
| Density | 1.216 g/cm³ (predicted for the 4-chloro isomer) lookchem.com |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate (B1210297), and methanol (B129727) (for the 4-chloro isomer). lookchem.com |
Synthesis and Reactivity
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.
Friedel-Crafts Acylation
This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the case of this compound, the synthesis proceeds by reacting 3-chlorobenzoyl chloride with 1,2-dimethoxybenzene (B1683551) (veratrole).
A common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent. More recent methodologies have explored the use of other catalysts, such as a mixture of iron(III) chloride and graphite, to achieve high yields under milder conditions.
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of a chemical compound.
Spectroscopic Analysis
While specific, experimentally verified spectroscopic data for this compound is not widely available in the public domain, analysis of related compounds allows for the prediction of key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns determined by the positions of the chloro and methoxy substituents. Signals for the two methoxy groups would likely appear as singlets in the upfield region of the aromatic signals.
¹³C NMR: The spectrum would display signals for all 15 carbon atoms, including the carbonyl carbon, the carbons of the two aromatic rings, and the two methoxy carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. Other significant absorptions would include C-O stretching from the methoxy groups and C-Cl stretching.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Crystallographic Data
Applications in Chemical Synthesis
The primary documented application of this compound is as a key synthetic intermediate.
Intermediate in Fungicide Synthesis
As previously mentioned, this compound is a crucial building block in the synthesis of dimethomorph, a systemic fungicide used to control oomycete pathogens, such as downy mildew and late blight, in a variety of crops. lookchem.comchemicalbook.com The specific arrangement of the chloro and dimethoxy groups on the benzophenone structure is essential for its subsequent chemical transformations to yield the final active fungicidal agent.
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSITUHTWWZKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373910 | |
| Record name | 3-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-84-1 | |
| Record name | (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116412-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 3 ,4 Dimethoxybenzophenone
Established Synthetic Pathways for 3-Chloro-3',4'-dimethoxybenzophenone
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation. This versatile and widely used reaction forms aryl ketones by reacting an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.
For the specific synthesis of this compound, the reaction involves the electrophilic substitution of veratrole (1,2-dimethoxybenzene) with 3-chlorobenzoyl chloride. The electron-donating nature of the two methoxy (B1213986) groups on the veratrole ring makes it highly activated towards electrophilic attack. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which polarizes the carbon-chlorine bond of the acyl chloride, generating a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex.
The general reaction scheme is as follows: Veratrole + 3-Chlorobenzoyl Chloride --(Lewis Acid)--> this compound
The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry. The rate-determining step is the generation of the electrophile and its subsequent attack on the aromatic ring. chemijournal.com
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen or the chlorine atom of the 3-chlorobenzoyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon, often leading to the formation of a discrete acylium ion (ClC₆H₄CO⁺) as the key electrophilic species.
Electrophilic Aromatic Substitution: The electron-rich veratrole molecule, activated by its two methoxy groups, acts as a nucleophile. The π-electrons of the veratrole ring attack the acylium ion. The two methoxy groups are ortho-, para-directing. Due to steric hindrance between the two methoxy groups, the electrophilic attack predominantly occurs at the position para to one of the methoxy groups (C4 position), leading to the desired 3',4'-dimethoxy substitution pattern on the benzophenone (B1666685) product. chemijournal.com
Formation of σ-complex: This attack disrupts the aromaticity of the veratrole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
Deprotonation and Regeneration: A base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The regioselectivity is controlled by the powerful activating and directing effects of the methoxy groups on the veratrole ring.
Research into Friedel-Crafts acylation has focused on developing more environmentally benign and efficient protocols. Key areas of optimization include the use of alternative catalysts and reaction conditions.
Alternative Catalysts: While traditional Lewis acids like AlCl₃ are effective, they are required in stoichiometric amounts and generate significant acidic waste. Modern approaches utilize solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. Studies on analogous reactions, such as the acylation of veratrole with 4-chlorobenzoyl chloride, have shown high efficiency with binary metal oxide solid solution catalysts like TiO₂-SnOₓ. researchgate.net These heterogeneous catalysts offer strong Lewis acid sites on their surface, driving the reaction with high conversion and selectivity. researchgate.net Other solid acids explored for similar acylations include supported heteropoly acids and sulfated zirconia. chemijournal.com
Reaction Optimization: Optimization of reaction parameters is crucial for maximizing yield and purity. Key variables include:
Temperature: Higher temperatures can increase the reaction rate but may also lead to side products.
Solvent: Solvents like 1,2-dichloroethane (B1671644) or carbon disulfide are common, but studies have also explored solvent-free conditions, using an excess of the aromatic substrate as the solvent itself. chemijournal.comcore.ac.uk
Reactant Stoichiometry: Varying the molar ratio of the reactants and catalyst can significantly impact the yield and prevent side reactions like di-acylation. chemijournal.comcore.ac.uk
Table 1: Catalyst Performance in Analogous Friedel-Crafts Acylation of Veratrole This table presents data from a study on the synthesis of the isomeric 4-Chloro-3',4'-dimethoxybenzophenone to illustrate the efficacy of modern catalysts.
| Catalyst | Veratrole Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|
| 0.1TiO₂-SnOₓ | 74 | 97 | researchgate.net |
| Cs-DTP/K-10 Clay | 89.3 (with benzoic anhydride) | 100 | researchgate.net |
Advanced Chemical Reactivity and Functional Group Interconversions
The chemical reactivity of this compound is dictated by its three main components: the electrophilic ketone carbonyl group, the electron-rich dimethoxyphenyl ring, and the electron-deficient chlorophenyl ring.
Electrophilic Reactions: The benzophenone core is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effect of the central carbonyl group. However, the two rings have vastly different reactivities. The chlorophenyl ring is strongly deactivated by both the meta-directing carbonyl group and the deactivating chloro group. In contrast, the dimethoxyphenyl ring remains highly activated by the two ortho, para-directing methoxy groups, which can override the deactivating effect of the carbonyl group. Therefore, any subsequent electrophilic substitution (e.g., nitration, halogenation) would be expected to occur on the dimethoxyphenyl ring.
Nucleophilic Reactions:
At the Carbonyl Group: The carbonyl carbon is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org Reactions with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.
At the Aromatic Ring: Nucleophilic aromatic substitution (SₙAr) of the chlorine atom is challenging. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. youtube.comlibretexts.org In this compound, the activating carbonyl group is in the meta position, providing only weak activation. Substitution of the chlorine would likely require harsh conditions, such as high temperatures and pressures or the use of a very strong base (like NaNH₂) to proceed via a benzyne (B1209423) elimination-addition mechanism. libretexts.orgmasterorganicchemistry.com
Reductive Transformations:
Reduction to Alcohol: The ketone functional group can be readily reduced to a secondary alcohol, forming 3-chloro-α-(3,4-dimethoxyphenyl)benzyl alcohol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Deoxygenation to Methylene (B1212753) Group: The carbonyl group can be completely removed and replaced with a methylene group (CH₂) to yield 3-chloro-3',4'-dimethoxydiphenylmethane. This is achieved through classic deoxygenation reactions such as the Clemmensen reduction (using amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures).
Oxidative Transformations: The molecule is relatively stable to oxidation. However, under forcing conditions, transformations can occur. The aromatic rings are resistant to oxidation, but strong oxidizing agents could potentially cleave them. A more synthetically relevant transformation would be the cleavage of the methoxy ether groups. Treatment with strong protic acids like HBr or Lewis acids like BBr₃ can cleave the methyl ethers to yield the corresponding dihydroxybenzophenone (B1166750) derivative.
The functional groups of this compound serve as handles for derivatization to create more complex molecular architectures.
Carbonyl Group Derivatization: The ketone can be converted into a variety of other functional groups. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine or its derivatives produces hydrazones. These reactions are often used in the characterization of ketones and can serve as precursors for further transformations, such as the Beckmann rearrangement of the oxime.
Building from the Alcohol: Following reduction of the ketone to a secondary alcohol, the hydroxyl group can be used to build complexity. It can be esterified with various acyl chlorides or carboxylic acids, or it can be converted into an ether.
Cross-Coupling Reactions: While direct nucleophilic substitution of the chlorine is difficult, modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could potentially be used to replace the chlorine atom with other alkyl, aryl, or amino groups, significantly increasing molecular diversity.
These derivatization strategies allow for the systematic modification of the core structure, enabling its use as a building block in the synthesis of more complex target molecules. nih.govresearchgate.net
Synthesis of Analogues and Isomers for Comparative Chemical Research
The strategic synthesis of analogues and isomers of this compound is crucial for establishing structure-activity relationships and for the comparative study of their chemical and physical properties. This section explores the synthetic routes to various positional isomers and the methodologies for creating stereochemically defined derivatives.
Positional Isomerism in Chlorinated and Dimethoxylated Benzophenones
The arrangement of chloro and dimethoxy substituents on the benzophenone framework gives rise to a variety of positional isomers, each with distinct electronic and steric characteristics. The synthesis of these isomers typically relies on well-established reactions such as the Friedel-Crafts acylation.
A key example is the synthesis of (3,4-dimethoxyphenyl)(2-chlorophenyl)methanone , a positional isomer of the title compound. This compound has been synthesized and its crystal structure characterized. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 1,2-dimethoxybenzene (B1683551) (veratrole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jst.go.jpresearchgate.net
Another relevant positional isomer is 4'-Chloro-3,4-dimethoxybenzophenone . A patented process describes its preparation via the Friedel-Crafts acylation of veratrole with p-chlorobenzoyl chloride. The reaction is carried out in a solvent such as 1,1,2,2-tetrachloroethane (B165197) (TCE) and is catalyzed by iron(III) chloride (FeCl₃) in the presence of graphite. This method has been shown to produce the desired product in high yield. niscpr.res.in
The synthesis of other positional isomers, such as those with the chloro substituent at different positions on the benzoyl group or with varied methoxy group arrangements, can be achieved by selecting the appropriate starting materials for the Friedel-Crafts acylation. For instance, reacting 3-chlorobenzoyl chloride with veratrole would yield (3-chlorophenyl)(3,4-dimethoxyphenyl)methanone. The general conditions for such reactions often involve a Lewis acid catalyst and an inert solvent.
The table below summarizes the synthesis of selected positional isomers of this compound.
| Target Isomer | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Yield | Reference |
| (3,4-dimethoxyphenyl)(2-chlorophenyl)methanone | 2-chlorobenzoyl chloride | 1,2-dimethoxybenzene | AlCl₃ | Not specified | Not specified | jst.go.jpresearchgate.net |
| 4'-Chloro-3,4-dimethoxybenzophenone | p-chlorobenzoyl chloride | 1,2-dimethoxybenzene | FeCl₃, graphite | TCE | 84.3% | niscpr.res.in |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 5-bromo-2-chlorobenzoyl chloride | Phenetole | AlCl₃ | Dichloromethane | Not specified | researchgate.net |
Stereoselective Synthesis of Related Chiral Benzophenone Derivatives
The introduction of chirality into benzophenone derivatives opens up avenues for applications in asymmetric catalysis and materials science. The stereoselective synthesis of chiral compounds related to this compound can be approached in two primary ways: by the asymmetric reduction of the prochiral ketone to a chiral alcohol (benzhydrol) or by the synthesis of inherently chiral benzophenones, such as atropisomers.
Asymmetric Reduction of Benzophenones:
The reduction of the carbonyl group in substituted benzophenones offers a direct route to chiral diarylmethanols. A variety of catalytic systems have been developed for this purpose, exhibiting high enantioselectivity.
One notable method involves the asymmetric transfer hydrogenation of nonsymmetric benzophenones using bifunctional ruthenium catalysts. These catalysts, featuring an ether linkage between 1,2-diphenylethylenediamine and an η6-arene ligand, have demonstrated excellent enantioselectivities (up to >99% ee) in the reduction of a range of benzophenones. thieme-connect.com The reaction typically employs a mixture of formic acid and triethylamine (B128534) as the hydrogen source.
Microbial transformations also provide an environmentally friendly approach to the enantioselective reduction of diaryl ketones. For instance, various strains of Rhizopus arrhizus have been successfully used to reduce p-chlorobenzophenone to the corresponding (S)-diarylmethanol with high conversion and enantioselectivity. niscpr.res.in The efficiency of the reduction can be influenced by the electronic nature of the substituents on the benzophenone, with electron-withdrawing groups generally accelerating the reaction. niscpr.res.in
The following table highlights key findings in the asymmetric reduction of substituted benzophenones.
| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Nonsymmetric benzophenones | Bifunctional Ru catalyst | Chiral benzhydrols | up to >99% | High | thieme-connect.com |
| p-Chlorobenzophenone | Rhizopus arrhizus | (S)-(4-chlorophenyl)(phenyl)methanol | Not specified | 94% conversion | niscpr.res.in |
| Ortho-halogen substituted benzophenones | Copper catalyst | Chiral benzhydrols | Not specified | Not specified | researchgate.net |
Synthesis of Inherently Chiral Benzophenones:
The synthesis of benzophenone derivatives that are themselves chiral, such as those exhibiting atropisomerism, represents a more complex challenge. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In the context of benzophenones, bulky substituents at the ortho positions of the phenyl rings can restrict rotation around the C-C bonds connecting the carbonyl group to the rings, leading to the existence of stable, separable enantiomers.
While specific examples for the stereoselective synthesis of atropisomeric this compound analogues are not extensively reported, the principles of asymmetric synthesis using chiral auxiliaries can be applied. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, a Friedel-Crafts acylation could potentially be rendered stereoselective by employing a chiral Lewis acid catalyst or by using a substrate bearing a chiral auxiliary. chemrxiv.org
The development of catalytic asymmetric methods for the synthesis of planar-chiral molecules, such as certain cyclophanes, through electrophilic sulfenylation reactions, suggests that similar strategies could be adapted for the synthesis of atropisomeric benzophenones. nih.gov These methods often rely on the use of novel Lewis base catalysts and specifically designed reagents to achieve high enantioselectivity.
Spectroscopic Characterization and Computational Studies of 3 Chloro 3 ,4 Dimethoxybenzophenone
Comprehensive Spectroscopic Analyses for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 3-Chloro-3',4'-dimethoxybenzophenone. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of structurally similar compounds, such as 3-chlorobenzophenone, 4-methoxybenzophenone, and 4,4'-dimethoxybenzophenone. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the methoxy (B1213986) groups. The protons on the 3',4'-dimethoxyphenyl ring are expected to appear as a set of coupled multiplets in the upfield aromatic region, influenced by the electron-donating methoxy groups. The protons on the 3-chlorophenyl ring will also produce a series of multiplets, shifted slightly downfield due to the electron-withdrawing nature of both the carbonyl and the chloro substituents. The two methoxy groups should each give rise to a sharp singlet, likely in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For this compound, 15 distinct carbon signals are expected. The carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. The carbons of the aromatic rings will resonate between 110 and 140 ppm, with their specific shifts influenced by the positions of the chloro and methoxy substituents. The carbons of the two methoxy groups will be observed in the upfield region, generally between 55 and 60 ppm. A predicted ¹³C NMR data table is presented below based on known substituent effects and data from analogous compounds. chemicalbook.comchemicalbook.com
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C=O | ~195 |
| C (ipso, C-Cl) | ~135 |
| C (aromatic) | 110-140 |
| O-CH₃ | 55-60 |
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides critical information about the molecular weight and the fragmentation pattern of this compound, which has a molecular formula of C₁₅H₁₃ClO₃ and a molecular weight of approximately 276.71 g/mol . scbt.comcalpaclab.comnih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 276. An important characteristic would be the presence of an M+2 isotopic peak at m/z 278 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
The fragmentation of benzophenones is well-documented and typically involves cleavage at the carbonyl group. rsc.org Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The primary fragmentation would be the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.
Loss of the 3-chlorophenyl radical to form the 3,4-dimethoxybenzoyl cation (m/z 165).
Loss of the 3,4-dimethoxyphenyl radical to form the 3-chlorobenzoyl cation (m/z 139).
Subsequent Fragmentations: These primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce phenyl cations.
| Fragment Ion | Proposed Structure | m/z |
| [C₁₅H₁₃ClO₃]⁺ | Molecular Ion | 276 |
| [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation | 165 |
| [C₇H₄ClO]⁺ | 3-chlorobenzoyl cation | 139 |
| [C₇H₄Cl]⁺ | 3-chlorophenyl cation | 111 |
| [C₈H₉O₂]⁺ | 3,4-dimethoxyphenyl cation | 137 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "fingerprint" of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1650-1670 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations from the methoxy groups around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric), C-Cl stretching in the fingerprint region (below 800 cm⁻¹), and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. nih.govnih.gov
Raman Spectroscopy: The Raman spectrum would complement the IR data. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum, providing further structural information.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1650-1670 | Strong (IR), Moderate (Raman) |
| Aromatic C=C Stretch | 1400-1600 | Moderate to Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong (IR) |
| Symmetric C-O-C Stretch | ~1020 | Strong (IR) |
| C-H Aromatic Stretch | 3000-3100 | Moderate |
| C-Cl Stretch | < 800 | Moderate |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Phosphorescence)
The electronic absorption and emission properties of benzophenones are of significant interest due to their applications in photochemistry.
UV-Vis Spectroscopy: Like other benzophenone (B1666685) derivatives, this compound is expected to exhibit strong absorption bands in the ultraviolet region. Typically, two main absorption bands are observed for benzophenones: an intense π→π* transition at shorter wavelengths (around 250-260 nm) and a weaker, lower energy n→π* transition at longer wavelengths (around 330-350 nm). The presence of methoxy and chloro substituents will influence the exact position and intensity of these bands.
Phosphorescence: A hallmark of benzophenone and its derivatives is their efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This property leads to strong phosphorescence at low temperatures, which is a type of emission from the triplet state. The phosphorescence spectrum would be expected at longer wavelengths compared to fluorescence and provides information about the energy of the triplet state.
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental spectroscopic data. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
DFT calculations are widely used to study the properties of substituted benzophenones. acs.orgresearchgate.netacs.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This twist angle is a characteristic feature of benzophenones and is influenced by the steric and electronic effects of the substituents.
Calculate Vibrational Frequencies: Theoretical IR and Raman spectra can be computed. The calculated frequencies, when appropriately scaled, can aid in the assignment of experimental vibrational bands.
Predict NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation.
Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transition energies of the molecule.
A representative table of calculated parameters from a hypothetical DFT study is shown below.
| Calculated Parameter | Predicted Value |
| Dihedral Angle (Ring-CO-Ring) | 45-55° |
| C=O Bond Length | ~1.23 Å |
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 4.0-5.0 eV |
By integrating these diverse spectroscopic and computational approaches, a comprehensive and scientifically rigorous understanding of the structure and properties of this compound can be achieved.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra of molecules. These theoretical calculations provide valuable insights into the molecular structure and bonding by assigning specific vibrational modes to experimentally observed peaks in Infrared (IR) and Raman spectra. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to determine its optimized geometry and predict its harmonic vibrational frequencies. manchester.ac.uk
The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. calpaclab.com The analysis involves identifying the characteristic vibrational modes associated with the molecule's distinct functional groups.
Key vibrational frequencies for this compound are predicted to occur in specific regions of the spectrum. The carbonyl (C=O) stretching vibration, a hallmark of benzophenones, is expected to appear as a strong, sharp band. In related benzophenone derivatives, this band is typically observed in the 1631-1740 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is anticipated in the lower frequency range of 760-505 cm⁻¹. researchgate.net Aromatic C-H stretching modes generally produce multiple peaks in the 3100-3000 cm⁻¹ region. manchester.ac.uk The asymmetric and symmetric stretching of the C-O-C ether linkages from the dimethoxy groups are also identifiable.
A detailed assignment of the principal vibrational modes can be summarized as follows:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the two phenyl rings. manchester.ac.uk |
| Carbonyl (C=O) Stretch | 1740 - 1630 | A strong, characteristic absorption due to the stretching of the ketone double bond. researchgate.net |
| Aromatic C-C Stretch | 1600 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
| C-H In-Plane Bend | 1300 - 1000 | Bending vibrations of the aromatic C-H bonds within the plane of the rings. nih.gov |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Stretching of the ether linkages, characteristic of the methoxy groups. |
| Symmetric C-O-C Stretch | 1075 - 1020 | Stretching of the ether linkages, characteristic of the methoxy groups. |
| C-Cl Stretch | 760 - 505 | Stretching vibration of the carbon-chlorine bond. researchgate.net |
| C=O In-Plane Bend | 905 - 355 | In-plane bending of the carbonyl group. researchgate.net |
These predicted frequencies provide a theoretical spectrum that can aid in the interpretation of experimental spectroscopic data, confirming the molecular structure and the nature of its chemical bonds.
Analysis of Molecular Orbitals and Electron Density Distributions
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability. bldpharm.com A smaller gap suggests higher chemical reactivity and a greater ease of electronic excitation.
For this compound, the distribution of these orbitals is heavily influenced by its substituents. The 3',4'-dimethoxy groups on one phenyl ring are strong electron-donating groups (EDGs), while the chloro group on the other ring is an electron-withdrawing group (EWG). This arrangement creates a "push-pull" electronic system across the benzophenone core.
Computational studies on similarly substituted benzophenones reveal distinct patterns in FMO localization: nih.govnih.gov
HOMO: The Highest Occupied Molecular Orbital is typically localized on the more electron-rich portion of the molecule. For this compound, the HOMO is expected to be concentrated on the 3',4'-dimethoxyphenyl ring, which is activated by the electron-donating methoxy groups.
LUMO: The Lowest Unoccupied Molecular Orbital is generally found on the electron-deficient part of the molecule. Therefore, the LUMO is predicted to be localized on the 3-chlorophenyl ring and the adjacent carbonyl group, which are influenced by the electron-withdrawing chloro substituent.
This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. The Molecular Electrostatic Potential (MEP) map further visualizes the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. bldpharm.com For this molecule, the negative potential would be concentrated around the oxygen atoms of the carbonyl and methoxy groups, while the regions near the aromatic protons would show positive potential.
| Orbital/Property | Expected Characteristics |
| HOMO | Primarily localized on the 3',4'-dimethoxyphenyl ring and methoxy groups. Represents the molecule's capacity to donate electrons. nih.gov |
| LUMO | Primarily localized on the 3-chlorophenyl ring and the carbonyl group. Represents the molecule's capacity to accept electrons. nih.gov |
| HOMO-LUMO Gap (ΔE) | Relatively small due to the combined effect of electron-donating and electron-withdrawing groups, suggesting high chemical reactivity and polarizability. bldpharm.com |
| Electron Density | High electron density around the oxygen atoms (carbonyl and methoxy). Lower electron density on the chlorophenyl ring compared to the dimethoxyphenyl ring. |
This analysis of molecular orbitals and electron density is crucial for predicting the molecule's behavior in chemical reactions and its potential application in materials science.
Investigation of Nonlinear Optical (NLO) Properties in Related Benzophenones
Nonlinear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. researchgate.net Materials with significant NLO responses are vital for technologies like optical switching, frequency conversion, and telecommunications. researchgate.net Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, often exhibit pronounced NLO effects.
Benzophenone derivatives are promising candidates for NLO applications due to the π-conjugation across their two phenyl rings and the carbonyl bridge. The NLO response can be significantly enhanced by introducing substituents that facilitate intramolecular charge transfer (ICT). researchgate.net
In this compound, the molecular structure is well-suited for NLO activity:
Electron Donor Groups: The two methoxy groups (-OCH₃) on one ring act as effective electron donors.
Electron Acceptor Group: The chloro group (-Cl) on the other ring serves as an electron acceptor.
π-Bridge: The benzophenone framework acts as a conjugated bridge, allowing electronic communication between the donor and acceptor ends of the molecule.
This donor-π-acceptor (D-π-A) architecture leads to a large change in dipole moment upon excitation, which is a key factor contributing to a high first-order hyperpolarizability (β), the molecular-level measure of NLO activity. Quantum chemical calculations can predict the hyperpolarizability of such molecules, providing a theoretical assessment of their NLO potential. The presence of a donor-acceptor pair on a benzene (B151609) ring has been shown to increase NLO properties due to enhanced charge delocalization. researchgate.net
Thermodynamic Properties from Quantum Chemical Calculations
Quantum chemical calculations, combined with principles of statistical mechanics, allow for the accurate prediction of a molecule's thermodynamic properties in the ideal gas state. researchgate.net High-level computational methods, such as the G4 composite method, can be used to calculate the standard molar enthalpies of formation (ΔfH°). researchgate.net These theoretical values can be benchmarked against experimental data obtained from techniques like calorimetry.
Using the rigid rotor-harmonic oscillator (RRHO) approximation, statistical mechanics can translate the computed vibrational frequencies and molecular geometry into key thermodynamic functions. researchgate.net This approach, often called the QC/SM method, provides a comprehensive thermochemical profile of the molecule.
For this compound, the following thermodynamic parameters can be calculated to describe its stability and energy characteristics at a given temperature (e.g., 298.15 K) and pressure.
| Thermodynamic Parameter | Symbol | Significance |
| Standard Molar Enthalpy of Formation | ΔfH° | The heat change when one mole of the compound is formed from its constituent elements in their standard states. A key measure of molecular stability. researchgate.net |
| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules. Calculated from translational, rotational, and vibrational contributions. researchgate.net |
| Molar Heat Capacity at Constant Pressure | Cp,m | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. |
| Standard Gibbs Free Energy of Formation | ΔfG° | The free energy change upon formation from elements; indicates the spontaneity of the formation reaction. |
These calculated properties are invaluable for chemical engineering applications, reaction modeling, and understanding the phase behavior of the substance. For instance, the dissolution of benzophenone in various solvents has been shown to be an endothermic process, as indicated by positive enthalpy of dissolution values.
Crystallographic Analysis and Solid State Investigations
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
While a specific SCXRD study for 3-Chloro-3',4'-dimethoxybenzophenone is not publicly available, extensive research on analogous benzophenone (B1666685) derivatives provides a strong basis for predicting its structural parameters. nih.govnih.gov For instance, crystallographic analysis of various substituted benzophenones reveals that the central C-C(O)-C bond angle is typically in the range of 117-122°. The introduction of different substituents on the phenyl rings influences the molecular geometry primarily through steric and electronic effects.
Data from related dimethoxybenzene derivatives that have been analyzed using SCXRD show they often crystallize in the monoclinic system, with the phenyl rings adopting a planar conformation. nih.gov The crystal structures are stabilized by a network of intermolecular interactions. nih.gov The molecular formula for this compound is C₁₅H₁₃ClO₃, and its molecular weight is approximately 276.71 g/mol . scbt.com
Table 1: Predicted Crystallographic Data for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value/System | Source of Analogy |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | nih.gov |
| Space Group | P2₁/c or Pbca (Common for benzophenones) | ias.ac.in |
| Molecular Formula | C₁₅H₁₃ClO₃ | scbt.com |
Analysis of Crystal Packing and Intermolecular Interactions
For this compound, several key interactions are expected to influence its crystal packing. The methoxy (B1213986) groups (-OCH₃) can act as hydrogen bond acceptors, forming C-H···O interactions with hydrogen atoms from adjacent molecules. nih.gov The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π), an interaction that is increasingly recognized as a significant force in crystal engineering. ias.ac.in Furthermore, the electron-rich phenyl rings are likely to engage in π···π stacking and C-H···π interactions. acs.org
Studies on other chloro-substituted benzophenones and related aromatic compounds have demonstrated the importance of these weak interactions in stabilizing the crystal lattice. For example, in dimorphs of 3-chloro-N-(2-fluorophenyl)benzamide, weak Cl···Cl and C-H···F interactions play a crucial role in the formation of different polymorphic forms. ias.ac.in The interplay of these forces determines the density, stability, and even the morphology of the crystals. researchgate.net The analysis of Hirshfeld surfaces is a common computational tool used to visualize and quantify these intermolecular contacts. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Carbonyl/Methoxy) | Stabilization of crystal packing. nih.gov |
| Halogen Bond | C-Cl | O (Carbonyl/Methoxy) or π-system | Directional interaction influencing packing. ias.ac.in |
| π···π Stacking | Phenyl Ring | Phenyl Ring | Contributes to lattice energy. acs.org |
Conformational Analysis and Dihedral Angle Studies of Benzophenone Derivatives
Benzophenone derivatives are conformationally flexible, primarily due to the rotation of the two phenyl rings around the bonds connecting them to the central carbonyl carbon. The conformation is typically described by the two torsion angles (or dihedral angles) that define the twist of each ring relative to the plane of the carbonyl group. This twist is a compromise between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogen atoms of the two rings. upc.edu
For unsubstituted benzophenone, the phenyl rings are twisted out of the C-C(O)-C plane, with reported dihedral angles varying depending on the crystalline form. nih.govupc.edu In substituted benzophenones, the nature and position of the substituents significantly affect these dihedral angles. Electron-withdrawing or bulky groups can lead to larger twist angles. nih.govupc.edu
In the case of this compound, the chlorine atom at the 3-position is not expected to cause significant steric hindrance compared to an ortho-substituent. However, it can influence the electronic properties of the ring. The methoxy groups at the 3' and 4' positions will also have electronic and some steric effects. A theoretical and experimental study on 3,4'-dichlorobenzophenone (B1347251) showed a helical conformation with a dihedral angle of 26° for the trans conformer. rsc.org It is expected that this compound would also adopt a non-planar, helical conformation in the solid state.
Table 3: Comparison of Dihedral Angles in Various Benzophenone Derivatives
| Compound | Substituents | Dihedral Angle (Ring-Ring Twist) | Reference |
|---|---|---|---|
| Benzophenone (orthorhombic) | None | 54° | nih.gov |
| Benzophenone (monoclinic) | None | 65° | nih.gov |
| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66° | nih.gov |
| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-(OH)₂, 4,4'-(OCH₃)₂ | 37.85° | nih.gov |
Polymorphism and its Impact on Solid-State Research
Polymorphism is the ability of a solid material to exist in more than one crystal structure. ias.ac.in Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzophenone and its derivatives are known to exhibit prevalent polymorphism. nih.govbgu.ac.il
The existence of polymorphism is often linked to conformational flexibility and the possibility of different packing arrangements with similar lattice energies. upc.edunih.gov For benzophenones, the main differences between polymorphs often arise from variations in crystal packing rather than significant changes in the molecular conformation itself. nih.govbgu.ac.il However, conformational polymorphism, where molecules adopt different conformations in different crystal forms, is also observed. ias.ac.inacs.org
Given that many substituted benzophenones are polymorphic, it is highly probable that this compound could also crystallize in different forms under various crystallization conditions (e.g., different solvents or temperatures). acs.org The discovery and characterization of potential polymorphs are crucial as they represent different points on the crystal structure landscape and can have a significant impact on the material's application. acs.org The lattice energies of different polymorphs are often very close, typically within a few kJ/mol, making the prediction of the most stable form challenging. nih.gov
Biological Activity and Applied Research in Medicinal and Agrochemical Chemistry
Research on Anti-inflammatory and Antioxidant Properties
The benzophenone (B1666685) motif is present in various natural and synthetic compounds known for their anti-inflammatory effects. nih.gov Certain 4-aminobenzophenone (B72274) compounds have been reported to be potent inhibitors of key pro-inflammatory cytokines. nih.gov
Dimethomorph is a derivative of cinnamic acid, a class of compounds that has been investigated for health-promoting properties. fao.org Research on structurally similar compounds, such as (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has demonstrated significant anti-inflammatory effects in animal models, including the inhibition of carrageenan-induced edema and prostaglandin (B15479496) biosynthesis. nih.gov Additionally, other synthetic molecules containing a dimethoxy-benzoquinone structure, such as Idebenone, have been shown to function as effective antioxidants by scavenging a variety of free radical species and inhibiting lipid peroxidation. nih.gov While these studies on related structures are promising, direct and extensive research specifically evaluating the anti-inflammatory and antioxidant properties of Dimethomorph has not been widely published.
Agrochemical Applications as a Key Intermediate
The most well-established and commercially significant role of this benzophenone compound is in the agrochemical industry as a crucial starting material.
4-Chloro-3',4'-dimethoxybenzophenone serves as a key building block in the industrial synthesis of the fungicide Dimethomorph. google.comlookchem.com The manufacturing process involves the reaction of this benzophenone intermediate with other chemical precursors to construct the final Dimethomorph molecule. google.com Patents describe a synthesis method where 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine are reacted in the presence of a catalyst to produce Dimethomorph with high yields. google.com This application underscores the importance of 3-Chloro-3',4'-dimethoxybenzophenone's isomeric form in the production of effective and widely used solutions for crop protection. lookchem.com
Interactive Table: Synthesis of Dimethomorph
| Role | Compound Name | Reference |
| Key Intermediate | 4-Chloro-3',4'-dimethoxybenzophenone | google.comlookchem.com |
| Reactant | N-acetylmorpholine | google.com |
| Final Product | Dimethomorph | google.comlookchem.com |
Evaluation as Potential Herbicide Safeners
Herbicide safeners are crucial in modern agriculture for protecting crops from the potentially harmful effects of herbicides. jircas.go.jpnih.gov They work by enhancing the metabolic detoxification of herbicides within the crop plant, without compromising the herbicide's efficacy against target weeds. jircas.go.jp The mechanisms of action often involve the induction of key enzyme systems, such as glutathione (B108866) S-transferases and cytochrome P450 monooxygenases. jircas.go.jp
A thorough review of existing scientific literature reveals no specific studies evaluating this compound for its potential as a herbicide safener. While the general class of chlorinated and substituted aromatic compounds is of interest in agrochemical research, this particular isomer has not been the subject of published research in this context.
Pharmaceutical Research Applications and Building Block Utility
In pharmaceutical research, benzophenone derivatives serve as important scaffolds and intermediates for the synthesis of a wide range of biologically active molecules. The presence of chloro and methoxy (B1213986) groups can influence a compound's pharmacokinetic and pharmacodynamic properties.
Development as Intermediates for Pharmaceutical Synthesis (e.g., Fenofibrate (B1672516) related compounds)
Fenofibrate, a widely used lipid-lowering drug, is chemically related to benzophenone derivatives. The synthesis of fenofibrate and its analogues typically involves intermediates such as 4-chloro-4'-hydroxybenzophenone. This key intermediate is often synthesized via a Friedel-Crafts reaction.
However, a review of the available literature provides no evidence that this compound is utilized as a direct intermediate in the synthesis of fenofibrate or its currently known related compounds. Research on impurities in fenofibrate synthesis has identified related isomers, but not the 3-chloro-3',4'-dimethoxy variant specifically. Therefore, its role as a building block for this class of pharmaceuticals is not established.
Exploration of Broader Biological Activities in Drug Discovery Programs
Despite the theoretical potential, a comprehensive search of scientific databases and research articles does not yield any specific drug discovery programs or broader biological activity screening studies focused on this compound. Its biological profile and potential therapeutic applications remain an unexplored area of research. The compound is commercially available for research purposes, indicating its potential use as a building block in the synthesis of novel molecules for biological evaluation. scbt.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating the Influence of Substituent Effects on Biological Activity
The biological profile of a molecule like 3-Chloro-3',4'-dimethoxybenzophenone is not determined by the benzophenone (B1666685) core alone but is significantly modulated by its substituents. The chlorine atom and the two methoxy (B1213986) groups, along with their specific positions on the phenyl rings, are key determinants of the compound's physicochemical properties and its interactions with biological targets.
The introduction of a halogen, such as chlorine, into a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
In studies on related benzophenones, chlorination has been shown to enhance biological activity. For example, research on the environmental transformation of Benzophenone-1, a UV filter, revealed that its chlorinated byproducts exhibited significantly higher antiandrogenic activity than the parent compound. acs.orgnih.gov The monochlorinated (P1) and dichlorinated (P2) products of Benzophenone-1 showed enhanced disruption of the human androgen receptor (AR). acs.orgnih.gov This increased activity is attributed to stronger hydrophobic interactions between the chlorinated molecules and the ligand-binding domain of the receptor. acs.orgnih.gov
Similarly, studies on other chemical scaffolds highlight the importance of halogenation. In a series of substituted sulfamoyl benzamidothiazoles, compounds with 3-chloro and 3-bromo substitutions retained significant activity in prolonging NF-κB activation, suggesting a preference for hydrophobic substituents on the benzene (B151609) ring. nih.gov Furthermore, the synthesis of 3-substituted-4-chloro-thioxanthone derivatives as anti-breast cancer agents demonstrated that halogenated analogs had potent activity against various cancer cell lines. researchgate.net These findings underscore the general principle that the strategic placement of a chlorine atom, as seen in this compound, can be a critical factor in enhancing a compound's pharmacological effects.
Methoxy (–OCH₃) groups are versatile functional groups that can profoundly influence a compound's biological activity and reactivity. Their effect is largely dependent on their position on the aromatic ring. wikipedia.org A methoxy group is generally considered electron-donating when at the para position and electron-withdrawing at the meta position, which can alter the electronic environment of the entire molecule. wikipedia.org
In the context of benzophenones, methoxy groups have been linked to a range of biological activities. nih.gov For instance, a series of benzophenone analogues were synthesized and tested for anti-tumor effects, where a compound with a methoxy group at the para position of one of the phenyl rings showed the highest activity. nih.gov Methoxy groups also play a role in the bioactivity of natural products; benzophenones isolated from medicinal plants containing methoxy groups have shown inhibitory activity against viruses like herpes simplex virus type-1 (HSV-1). nih.gov
The reactivity of the benzophenone scaffold is also affected by methoxy substitution. During chlorination reactions of benzophenone-3 (Oxybenzone), which contains a methoxy group, various transformation mechanisms were observed, including methoxyl substitution, indicating that the group can be a site for chemical modification. researchgate.net Furthermore, the presence of methoxy groups can increase the solubility of a compound, a critical property for drug development, as demonstrated in a study on benzoquinone derivatives. ui.ac.id
The following table summarizes the observed effects of methoxy groups in related compounds:
| Compound Class | Observed Effect of Methoxy Group | Biological Activity | Reference |
| Substituted Benzophenones | Highest activity with para-methoxy substitution. | Anti-tumor | nih.gov |
| Natural Benzophenones | Part of the structure of active compounds. | Antiviral (HSV-1) | nih.gov |
| Benzoquinones | Increased solubility (Log P). | Anti-inflammatory (in silico) | ui.ac.id |
| Sulfamoyl benzamidothiazoles | Decline in activity with 3-methoxy substitution. | NF-κB Activation | nih.gov |
The precise arrangement of substituents on the benzophenone rings, known as positional isomerism, has profound implications for the structure-activity landscape. Changing the position of a single atom, like the chlorine in this compound, can dramatically alter the molecule's shape, electronic properties, and ability to interact with a biological target.
For example, the electronic influence of a methoxy group is position-dependent: it is electron-donating at the para position but electron-withdrawing at the meta position. wikipedia.org This electronic shift directly impacts how the molecule can participate in key interactions like hydrogen bonding or π-π stacking within a receptor's active site. In one study, a benzophenone analogue with a para-methoxy group had the highest anti-tumor activity, highlighting the importance of this specific isomeric form. nih.gov
The significance of substituent positioning is also evident in studies of other heterocyclic systems. Research on sulfamoyl benzamidothiazoles showed that moving a substituent on the benzene ring was a key aspect of the SAR study, aimed at identifying more potent compounds. nih.gov In this compound, the chlorine is at the 3-position, while the methoxy groups are at the 3' and 4' positions. This specific arrangement defines its unique three-dimensional structure and electronic distribution, distinguishing it from other isomers such as 4'-Chloro-3,4-dimethoxybenzophenone, which is also an intermediate for fungicides. google.com Any change to this arrangement would likely result in a different pharmacological profile.
Rational Design and Synthesis of Novel Analogues
The SAR insights gained from studying this compound and related molecules provide a foundation for the rational design and synthesis of new, potentially more effective compounds. By understanding how each part of the molecule contributes to its activity, chemists can design novel analogues with improved properties.
Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand (like a benzophenone derivative) might bind to a target protein. asiapharmaceutics.info These simulations help to visualize and analyze the interactions at the atomic level, guiding the design of more potent and selective molecules.
For instance, Gaussian accelerated molecular dynamics simulations were used to study how chlorinated byproducts of benzophenone-1 bind to the androgen receptor. acs.orgnih.gov The simulations revealed that enhanced hydrophobic interactions were primarily responsible for the increased binding affinity. acs.orgnih.gov In another study, molecular docking was used to investigate a series of novel benzophenone derivatives as anti-HIV-1 agents, identifying key interactions that contributed to their high potency. nih.gov
Molecular docking studies on other substituted aromatic compounds have also proven effective. Docking of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group helped to identify a compound with strong binding to the TGF-β type I receptor kinase domain, correlating with its antileukemic activity. nih.gov These examples demonstrate that computational approaches can effectively rationalize observed biological activities and provide a roadmap for designing new analogues of this compound tailored to specific biological targets.
The table below shows examples of binding energy data from docking studies of related compounds, illustrating how computational results can rank potential drug candidates.
| Compound | Target | Binding Affinity/Energy | Key Interactions | Reference |
| Chlorinated Benzophenone-1 | Androgen Receptor | Enhanced binding vs. parent | Hydrophobic interactions | acs.orgnih.gov |
| Compound 7g | TGF-β Receptor Kinase I | -7.012 kcal/mol | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Substituted Phenylmethanimines | Monoamine Oxidase-B | Higher binding energies than standards | Hydrogen bonding | asiapharmaceutics.info |
The knowledge derived from SAR and computational studies facilitates the design of targeted chemical probes and inhibitors. The benzophenone scaffold itself is recognized as a key intermediate in the synthesis of highly active fungicidal agents. google.com By modifying the substituents on the benzophenone core, researchers can create libraries of new compounds to screen for various biological activities.
For example, SAR studies on a class of proteasome inhibitors led to the synthesis of focused libraries based on a chloronaphthoquinone scaffold to better understand the features responsible for inhibitory activity. nih.gov This rational approach confirmed that the chloro and sulfonamide moieties were critical for activity. In a different context, the synthesis of a benzofuran (B130515) analogue was undertaken to create a potent inhibitor of β-amyloid aggregation, a process implicated in Alzheimer's disease. researchgate.net
Furthermore, SAR studies can lead to the design of chemical tools like photoaffinity probes. These probes, which can be based on an active compound's structure, are used to covalently bind to the target protein upon photoactivation, enabling its identification and further study. nih.gov Starting from the this compound template, it is conceivable to design and synthesize novel analogues that act as specific inhibitors for enzymes or receptors implicated in disease, or as chemical probes to explore complex biological pathways.
Advanced Analytical Methodologies for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and separating components of chemical mixtures. For a compound like 3-Chloro-3',4'-dimethoxybenzophenone, reversed-phase HPLC would be the most common approach.
Development of Analytical and Preparative HPLC Methods
The development of an analytical HPLC method for this compound would involve a systematic process of optimizing various parameters to achieve the desired separation. This process typically includes the selection of an appropriate stationary phase (column), mobile phase composition, and detection wavelength.
Key steps in method development include:
Column Selection: A C18 or C8 column would likely be the first choice, offering a non-polar stationary phase suitable for retaining the moderately non-polar this compound molecule.
Mobile Phase Selection: A mixture of an aqueous solvent (like water) and an organic solvent (such as acetonitrile or methanol) would be used. The ratio of these solvents would be adjusted to control the retention time of the analyte. A gradient elution, where the solvent composition is changed over time, is often employed to separate compounds with a wider range of polarities.
pH Control: The pH of the aqueous portion of the mobile phase can be adjusted with buffers to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.
Detection: UV detection is standard for compounds with a chromophore, like benzophenones. The optimal wavelength for detection would be determined by analyzing the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).
Once an analytical method is established, it can be scaled up to a preparative HPLC method. Preparative HPLC is used to purify and isolate larger quantities of the compound. This involves using a larger column and a higher flow rate. The principles of separation remain the same, but the goal shifts from analysis to purification.
A hypothetical analytical HPLC method for a related isomer, 4-Chloro-3',4'-dimethoxybenzophenone, utilizes a reversed-phase column with a mobile phase of acetonitrile and water, sometimes with an acid like phosphoric or formic acid. sielc.com This method is noted as being scalable for preparative separations. sielc.com
Table 1: General Parameters for HPLC Method Development
| Parameter | Typical Starting Conditions for a Benzophenone (B1666685) Derivative |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax of the compound |
| Injection Volume | 10 µL |
Impurity Profiling and Isolation Strategies
Impurity profiling is a critical aspect of quality control for any chemical compound. HPLC is the primary tool for detecting and quantifying impurities in a sample of this compound. The high-resolution separation capabilities of HPLC allow for the detection of closely related impurities, such as isomers, starting materials, or by-products from its synthesis.
Strategies for impurity profiling and isolation include:
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. The resulting mixture is then analyzed by HPLC to develop a method that can separate all potential impurities.
High-Resolution Columns: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly improve the resolution between the main compound and its impurities.
Preparative HPLC for Isolation: Once impurities are detected, preparative HPLC can be used to isolate them in sufficient quantities for structural elucidation by other techniques like NMR or mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is invaluable for the unequivocal identification and trace-level quantification of compounds like this compound.
In an LC-MS/MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer measures their mass-to-charge ratio (m/z). For MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.
For this compound, LC-MS/MS could be used to:
Confirm Identity: By matching the measured mass of the parent ion and the fragmentation pattern of the daughter ions to that of a known standard.
Quantify at Low Levels: The high sensitivity of MS detection allows for the quantification of the compound at very low concentrations, which is crucial in applications like environmental analysis or metabolism studies.
Identify Unknown Impurities: The mass spectrometer can provide accurate mass measurements of unknown peaks in the chromatogram, which can be used to determine their elemental composition and aid in their identification.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Description |
| LC System | UHPLC with a C18 column |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| MS Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 277.06 (for [M+H]⁺) |
| Fragment Ions (m/z) | To be determined by infusion of a standard |
Utilization as Reference Standards in Research Protocols
A reference standard is a highly purified compound that is used as a measurement base. For this compound to be used as a reference standard, it must be of a known purity and identity. scbt.com This is typically confirmed through a variety of analytical techniques, including HPLC for purity, and NMR and mass spectrometry for structural confirmation.
In research protocols, this compound as a reference standard would be used for:
Identification: By comparing the retention time and mass spectrum of an unknown sample to that of the reference standard.
Quantification: To create a calibration curve that allows for the determination of the concentration of the compound in a sample. The response of the analytical instrument to known concentrations of the reference standard is plotted, and this plot is then used to calculate the concentration of the compound in unknown samples.
The availability of a well-characterized reference standard is essential for ensuring the accuracy and reproducibility of analytical data.
Future Research Directions and Translational Perspectives
Emerging Applications in Materials Science and Specialty Chemical Development
The benzophenone (B1666685) scaffold is a cornerstone in materials science, primarily due to its unique photochemical properties. Substituted benzophenones are widely used as photoinitiators in ultraviolet (UV)-curing applications for inks, coatings, and adhesives. nih.gov Upon exposure to UV light, the benzophenone moiety can abstract a hydrogen atom from a nearby polymer, initiating a cross-linking reaction that solidifies the material. mdpi.com The specific substitution pattern on the aromatic rings of a benzophenone derivative can significantly influence its absorption spectrum, solubility in different polymer matrices, and the efficiency of the photoinitiation process.
For 3-Chloro-3',4'-dimethoxybenzophenone, its chlorine and dimethoxy substituents could offer advantages in tailoring these properties. For instance, the methoxy (B1213986) groups may enhance solubility in certain organic polymers, while the chloro group could modulate the electronic properties of the molecule, potentially shifting its UV absorption profile. Future research could, therefore, focus on evaluating the efficacy of this compound as a photoinitiator in various polymer systems. Furthermore, the development of new multifunctional benzophenone-based photoinitiators for applications like 3D printing is an active area of research. rsc.organu.edu.au Investigating the incorporation of the this compound core into more complex molecular architectures could lead to novel photoinitiators with enhanced performance characteristics, such as higher migration stability.
Beyond photoinitiators, substituted benzophenones are integral to the production of high-performance polymers. For example, derivatives like 4,4'-difluorobenzophenone (B49673) are used in the synthesis of polyetheretherketone (PEEK), a robust polymer with excellent thermal and chemical resistance. wikipedia.org The reactivity of the chloro- and methoxy-substituted rings of this compound could be exploited in polycondensation or other polymerization reactions to create novel polymers with tailored properties. Research in this direction would involve exploring its reactivity with various co-monomers and characterizing the resulting polymeric materials for their thermal, mechanical, and optical properties.
The development of specialty chemicals is another promising avenue. The unique substitution pattern of this compound makes it a valuable synthon for accessing more complex molecules. Its role as an intermediate in fungicide synthesis is a testament to this. google.com Further derivatization of this compound could lead to the discovery of new molecules with a range of biological activities or material properties.
| Potential Application Area | Rationale for this compound | Key Research Focus |
| UV-Curing Photoinitiator | Substituents may enhance solubility and modulate UV absorption. | Evaluation of photoinitiation efficiency in various polymer systems. |
| High-Performance Polymers | Potential monomer for polycondensation reactions. | Synthesis and characterization of novel polymers. |
| Specialty Chemical Intermediate | A versatile building block for more complex molecules. | Derivatization and screening for new biological or material applications. |
| 3D Printing Resins | Incorporation into novel photoinitiator systems. | Development of photoinitiators with high migration stability and efficiency. |
Green Chemistry Principles in the Synthesis and Production of Benzophenones
The traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, raising environmental concerns. The application of green chemistry principles to the synthesis of benzophenones is a critical area of future research, and these principles can be directly applied to the production of this compound.
One key principle of green chemistry is the use of safer solvents and auxiliaries. Research has demonstrated the feasibility of conducting photochemical reactions of benzophenones in greener solvents like ethanol (B145695). hilarispublisher.com For instance, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out using ethanol as a solvent under UV irradiation. hilarispublisher.com Exploring similar photochemical transformations of this compound in benign solvents would be a worthwhile endeavor.
Another principle focuses on designing energy-efficient processes. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. A green method for benzophenone synthesis has been reported using the oxidation of diphenylmethane (B89790) with hydrogen peroxide (a clean oxidant) under microwave irradiation, catalyzed by iron acetate (B1210297) in glacial acetic acid. researchgate.net Adapting such microwave-assisted, catalytic oxidation methods for the synthesis of this compound from a suitable precursor could offer a more sustainable alternative to traditional routes.
The development of catalytic and highly selective synthetic methods is also paramount. Organocatalysis has shown promise in the construction of functionalized 2-hydroxybenzophenone (B104022) frameworks under environmentally benign conditions. rsc.org These reactions proceed via cascade benzannulation and offer high functional-group tolerance and operational simplicity. rsc.org Investigating organocatalytic approaches for the synthesis of this compound could lead to more efficient and atom-economical processes.
| Green Chemistry Approach | Traditional Method | Potential Green Alternative for this compound |
| Solvent Choice | Halogenated solvents (e.g., dichloromethane) | Ethanol, water, or other bio-based solvents. |
| Catalyst/Reagent | Stoichiometric Lewis acids (e.g., AlCl3) | Catalytic amounts of reusable catalysts (e.g., iron acetate, organocatalysts). |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation for rapid and efficient heating. |
| Oxidizing Agent | Harsh oxidants | Hydrogen peroxide (H2O2) which produces water as a byproduct. |
Interdisciplinary Research Integrating Chemistry, Biology, and Computational Science
The full potential of a molecule like this compound can be most effectively unlocked through an interdisciplinary research approach that combines the expertise of chemists, biologists, and computational scientists. The benzophenone scaffold is known to be present in a multitude of biologically active compounds. rsc.orgnih.gov For example, various substituted benzophenones have been synthesized and evaluated as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov
A logical first step in the interdisciplinary investigation of this compound would be to explore its potential biological activities. This could involve screening the compound against a panel of biological targets, such as kinases, proteases, or other enzymes implicated in disease. The synthesis of a small library of derivatives based on the this compound core could further probe structure-activity relationships. mq.edu.au
Computational science can play a crucial role in guiding and complementing these experimental efforts. Molecular modeling and docking studies can be employed to predict the binding affinity of this compound and its analogues to the active sites of various proteins. nih.gov This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. For instance, if a particular enzyme is identified as a potential target, computational docking could suggest modifications to the this compound structure that might enhance its binding and inhibitory activity.
Furthermore, the integration of experimental and computational methods is invaluable for understanding the fundamental properties of the molecule. The photophysical properties of benzophenone derivatives, which are critical for their applications in materials science, can be thoroughly investigated using a combination of spectroscopic techniques and quantum chemical calculations. nih.govsemanticscholar.org Such studies can elucidate how the specific substituents of this compound influence its electronic structure, absorption and emission spectra, and excited-state dynamics. This fundamental understanding is essential for the rational design of new materials with optimized properties.
| Research Area | Chemistry Contribution | Biology Contribution | Computational Science Contribution |
| Drug Discovery | Synthesis of this compound and its derivatives. | In vitro and in vivo screening for biological activity (e.g., enzyme inhibition). | Molecular docking to predict binding modes and affinities; QSAR studies. |
| Materials Science | Synthesis and characterization of polymers and photoinitiators. | N/A | Quantum chemical calculations to predict photophysical properties. |
| Fundamental Properties | Spectroscopic analysis (UV-Vis, fluorescence, etc.). | N/A | Modeling of molecular structure and electronic excitation energies. |
Q & A
Q. What are the established synthetic routes for 3-Chloro-3',4'-dimethoxybenzophenone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, with chlorinated benzophenone intermediates. For example, chlorination of 3',4'-dimethoxybenzophenone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimization includes varying temperature (e.g., 60–80°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., AlCl₃ for Friedel-Crafts). Purity is validated via HPLC and melting point analysis .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm). Chlorine substitution deshields adjacent protons.
- IR : C=O stretch ~1660 cm⁻¹, C-Cl stretch ~750 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 276.7 ([M+H]⁺) confirms the molecular formula C₁₅H₁₃ClO₃ .
Q. What are the stability and storage recommendations for this compound?
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Chlorinated benzophenones may release HCl upon decomposition. Emergency procedures include neutralization with 5% NaHCO₃ for spills and immediate rinsing for eye/skin contact .
Advanced Research Questions
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring for nucleophilic substitution, while methoxy groups donate electrons via resonance, directing electrophiles to meta positions. Computational DFT studies (e.g., Gaussian09) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .
Q. What mechanistic insights explain discrepancies in catalytic asymmetric synthesis yields?
- Methodological Answer : Contradictions in enantiomeric excess (ee) may arise from competing pathways. For example, in photocatalyzed reactions, dimethoxybenzophenone derivatives act as triplet sensitizers. Use time-resolved fluorescence spectroscopy to monitor energy transfer efficiency. Adjusting solvent polarity (e.g., acetonitrile vs. THF) or chiral ligands (e.g., BINOL) can resolve yield inconsistencies .
Q. How can intermediates like 3-chloroindolenine analogs be detected and quantified during reaction optimization?
- Methodological Answer : Employ in situ UV-Vis spectroscopy (λmax 252 nm for chlorinated intermediates) or iodometric titration to track oxidative states. LC-MS/MS with a C18 column (ACN/H₂O gradient) identifies transient species. Kinetic studies under pseudo-first-order conditions reveal rate-determining steps .
Q. What computational tools predict the compound’s environmental toxicity or biodegradation pathways?
- Methodological Answer : Use EPI Suite or TEST software to estimate logP (2.8) and biodegradation half-life. Molecular docking (AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) validate predictions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from polymorphism or impurities. Perform X-ray crystallography to identify crystalline forms. Use shake-flask method with UV quantification (λ 280 nm) in solvents like ethanol (solubility ~15 mg/mL) vs. hexane (<1 mg/mL). Purity must exceed 98% (validated by GC-FID) .
Q. Why do catalytic applications show variability in substrate scope?
- Methodological Answer :
Steric hindrance from the 3-chloro and 3',4'-dimethoxy groups limits access to bulky substrates. Conduct Hammett plots (σ⁺ values) to correlate electronic effects with reaction rates. Screen substrates with varying steric profiles (e.g., ortho-substituted aryl halides) under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
